{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine
Brand Name: Vulcanchem
CAS No.: 1278662-29-5
VCID: VC5899024
InChI: InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2
SMILES: C1C(C1C2=CC(=CC=C2)C(F)(F)F)CN
Molecular Formula: C11H12F3N
Molecular Weight: 215.219

{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine

CAS No.: 1278662-29-5

Cat. No.: VC5899024

Molecular Formula: C11H12F3N

Molecular Weight: 215.219

* For research use only. Not for human or veterinary use.

{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine - 1278662-29-5

Specification

CAS No. 1278662-29-5
Molecular Formula C11H12F3N
Molecular Weight 215.219
IUPAC Name [2-[3-(trifluoromethyl)phenyl]cyclopropyl]methanamine
Standard InChI InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2
Standard InChI Key HMVDYILQOBDJFR-UHFFFAOYSA-N
SMILES C1C(C1C2=CC(=CC=C2)C(F)(F)F)CN

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The molecular formula of {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine is C₁₁H₁₂F₃N, with a molecular weight of 239.22 g/mol (free base). As a hydrochloride salt, the formula becomes C₁₁H₁₃ClF₃N (MW: 251.67 g/mol). The cyclopropane ring introduces significant ring strain, while the trifluoromethyl group enhances metabolic stability and lipophilicity, critical for drug-like properties .

Table 1: Key Chemical Descriptors

PropertyValueSource
IUPAC Name[2-(3-(trifluoromethyl)phenyl)cyclopropyl]methanamine
CAS Number (free base)Not publicly disclosed
CAS Number (HCl salt)1354952-92-3 (4-isomer)
SMILESC1C(C1C2=CC(=CC=C2)C(F)(F)F)CN
InChIKeyVHRFQQYFGAYIIO-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves three key steps:

  • Cyclopropanation: A [2+1] cycloaddition between a styrene derivative (e.g., 3-(trifluoromethyl)styrene) and a diazo compound generates the cyclopropane core.

  • Functionalization: Introduction of the methanamine group via reductive amination or nucleophilic substitution .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt for improved stability.

Example Protocol (Adapted from ):

  • React 3-(trifluoromethyl)styrene with ethyl diazoacetate under Rh(II)-catalyzed conditions to form the cyclopropane intermediate.

  • Hydrolyze the ester to a carboxylic acid, followed by Curtius rearrangement to install the amine group.

  • Purify via silica gel chromatography (hexanes/EtOAc gradient) and isolate the hydrochloride salt with HCl/Et₂O.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture .

Table 2: Physicochemical Data

PropertyValueMethod/Source
LogP (hydrochloride)2.8 ± 0.3Predicted
pKa (amine)9.2Calculated
Melting Point180–185°C (decomposes)

Biological Activity and Mechanisms

Key Findings from Analogues:

  • Microtubule Stabilization: Compound 14 (a triazolopyrimidine derivative) showed sub-µM IC₅₀ values in cancer cell lines, attributed to cyclopropane-induced conformational restraint .

  • Metabolic Stability: The –CF₃ group reduces oxidative metabolism, prolonging half-life in vivo.

Applications in Drug Discovery

Lead Optimization

  • Tubulin-Targeting Agents: The cyclopropane scaffold mimics the trans-stilbene structure of combretastatins, enabling tubulin binding without isomerization .

  • CNS Drugs: Enhanced blood-brain barrier penetration due to moderate LogP and amine functionality.

Table 3: Comparative Activity of Analogues

CompoundTargetIC₅₀ (nM)Source
{2-[4-CF₃-Ph]cyclopropyl}methanamineTubulin120
{2-[3-CF₃-Ph]cyclopropyl}methanamineSerotonin 5-HT₂A450

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